Ro 31-8830

Description

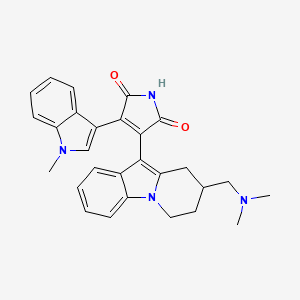

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O2/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGHOAZJQNLNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927366 | |

| Record name | 3-{8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131848-98-1 | |

| Record name | Ro 31-8830 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131848981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ro 31-8830

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8830 is a potent and selective, orally active inhibitor of protein kinase C (PKC) that has been instrumental in elucidating the physiological roles of this critical enzyme family.[1][2][3] Derived from the non-selective protein kinase inhibitor staurosporine, this compound belongs to the bisindolylmaleimide class of compounds, which are known for their ATP-competitive mode of action.[2][4][5][6] Its selectivity for PKC over other kinases, such as protein kinase A (PKA), has made it a valuable tool in both in vitro and in vivo studies.[2][4] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the protein kinase C enzyme family. PKC isozymes are serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses.[7] this compound exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for binding to the catalytic domain of the PKC enzyme. This competitive inhibition prevents the phosphorylation of downstream PKC substrates, thereby blocking the propagation of signals along PKC-dependent pathways.

The hydrochloride salt of this compound, known as Ro 32-0432, has been characterized against a panel of PKC isoforms, demonstrating a preference for conventional (α, β, γ) and novel (ε) isoforms.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory potency and cellular effects of this compound have been quantified across various assays. The data is summarized in the tables below for clear comparison.

Table 1: Kinase Inhibitory Potency of this compound and its Hydrochloride Salt (Ro 32-0432)

| Kinase Target | Inhibitor | IC50 Value | Notes |

| PKCα | Ro 32-0432 | 9 nM | Specific isoform inhibition data.[8][9] |

| PKCβI | Ro 32-0432 | 28 nM | [8][9] |

| PKCβII | Ro 32-0432 | 31 nM | [8][9] |

| PKCγ | Ro 32-0432 | 37 nM | [8][9] |

| PKCε | Ro 32-0432 | 108 nM | [8][9] |

| Isolated Brain PKC | This compound | 8-80 nM | Data for a series of bisindolylmaleimides including this compound.[4][10][11] |

| Protein Kinase A (PKA) | This compound | >60-fold less potent than for PKC | Demonstrates selectivity for PKC over PKA.[4] |

Table 2: Cellular and In Vivo Activity of this compound

| Assay / Model | Effect | Effective Concentration / Dose | Notes |

| PKC-mediated protein phosphorylation in platelets | Inhibition | IC50: 0.25-4.4 µM | Demonstrates cell permeability and activity.[4][11] |

| Mouse hair follicle DNA synthesis | Increased levels | EC50: 1-4 µM | Suggests PKC acts as a negative proliferative signal in this context.[4][10] |

| Phorbol ester-induced paw edema in mice | Dose-dependent inhibition | Minimum Effective Dose: 15 mg/kg (oral) | Demonstrates in vivo oral anti-inflammatory activity.[12] |

| Developing adjuvant arthritis in rats | Selective inhibition of secondary inflammation | Not specified | Suggests potential therapeutic value in T-cell-mediated autoimmune diseases.[12] |

Signaling Pathways and Mandatory Visualizations

The following diagrams illustrate the mechanism of action of this compound within the context of cellular signaling and experimental design.

PKC Signaling and Inhibition

Protein Kinase C is activated downstream of receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs) that trigger the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG and calcium (released via IP3) recruit and activate conventional PKC isoforms at the cell membrane. Activated PKC then phosphorylates a wide array of substrate proteins, leading to various cellular responses. This compound blocks this final step by preventing ATP from binding to PKC.

Caption: PKC signaling pathway and the inhibitory action of this compound.

Experimental Protocols and Workflows

The mechanism of action and efficacy of this compound were established through a series of key experiments. The methodologies for these are detailed below.

In Vitro PKC Enzyme Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of isolated PKC.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing a PKC enzyme source (e.g., purified from rat brain), a phosphate-acceptor substrate (e.g., histone H1), and co-factors such as CaCl2, phosphatidylserine, and diacylglycerol.

-

Inhibitor Addition: Varying concentrations of this compound (dissolved in DMSO) or vehicle control are pre-incubated with the enzyme mixture.

-

Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled [γ-32P]ATP.

-

Incubation: The reaction is allowed to proceed for a set time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Termination: The reaction is stopped by spotting the mixture onto phosphocellulose paper filters, which bind the histone substrate.

-

Washing: The filters are washed extensively with a phosphoric acid solution to remove unincorporated [γ-32P]ATP.

-

Quantification: The amount of 32P incorporated into the histone substrate is measured using a scintillation counter. The results are expressed as a percentage of the activity in the vehicle control, and IC50 values are calculated.

Caption: Experimental workflow for an in vitro PKC enzyme inhibition assay.

In Vivo Anti-Inflammatory Assay (Phorbol Ester-Induced Paw Edema)

This in vivo model assesses the oral efficacy of this compound in a T-cell-mediated inflammatory response, which is known to involve PKC activation.[12]

Methodology:

-

Animal Dosing: Groups of mice are administered this compound orally at various doses (e.g., 5, 15, 50 mg/kg) or a vehicle control.

-

Inflammation Induction: After a set period (e.g., 1 hour) to allow for drug absorption, a phorbol ester (e.g., TPA), a potent PKC activator, is injected into the subplantar region of one hind paw to induce localized inflammation and edema.

-

Edema Measurement: The thickness or volume of the injected paw is measured at regular intervals (e.g., 0, 1, 2, 4, 6 hours) post-injection using a plethysmometer or calipers.

-

Data Analysis: The increase in paw volume or thickness is calculated relative to baseline measurements. The percentage inhibition of edema for each drug-treated group is determined by comparing it to the vehicle-treated control group. A dose-response curve is generated to determine the minimum effective dose.

Caption: Experimental workflow for the in vivo mouse paw edema assay.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Protein Kinase C. Its mechanism of action is centered on the competitive inhibition of ATP binding to the enzyme's catalytic site. This activity has been robustly quantified, demonstrating nanomolar potency against several key PKC isoforms and clear efficacy in cell-based and in vivo models of PKC-driven processes. The ability of this compound to inhibit T-cell mediated inflammation and modulate cell proliferation highlights the therapeutic potential of targeting the PKC pathway. The experimental protocols and data presented herein provide a technical foundation for researchers utilizing this compound to further investigate the complex roles of Protein Kinase C in health and disease.

References

- 1. Ro-31-8830 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Oral, anti-inflammatory activity of a potent, selective, protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. karger.com [karger.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Bisindolylmaleimide XI hydrochloride (Ro 32-0432; this compound hydrochloride) | PKC抑制剂 | CAS 145333-02-4 | 美国InvivoChem [invivochem.cn]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. NSTL回溯数据服务平台 [168.160.2.5]

- 12. Top 80 Drugs Under Experimental and Clinical Research papers published in 1991 [scispace.com]

An In-depth Technical Guide to the Discovery and Synthesis of Ro 31-8830

A Potent and Selective Protein Kinase C Inhibitor

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Ro 31-8830, a potent and selective inhibitor of Protein Kinase C (PKC). Developed by F. Hoffmann-La Roche, this compound emerged from a focused effort to improve the selectivity of early protein kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

The discovery of this compound is rooted in the exploration of bisindolylmaleimides as inhibitors of Protein Kinase C (PKC).[1][2] This family of enzymes plays a crucial role in various signal transduction pathways, making them attractive therapeutic targets.[1][2] The initial lead compound was staurosporine, a potent but non-selective protein kinase inhibitor.[1][3] The development of this compound was part of a broader effort to generate more selective PKC inhibitors from the staurosporine template.[1][3]

This compound is an analogue of Ro 31-8425, another potent bisindolylmaleimide PKC inhibitor.[4][5] The key structural modification in this compound is the methylation of the primary amine present in Ro 31-8425.[4][5] This modification resulted in a compound with oral activity and potent anti-inflammatory properties.[4][5][6]

Synthesis of this compound

The synthesis of this compound, a bisindolylmaleimide, follows a convergent synthetic strategy common for this class of compounds. The core bisindolylmaleimide scaffold is typically assembled first, followed by the addition of the side chain. While a specific detailed protocol for this compound's industrial synthesis is proprietary, a representative laboratory-scale synthesis can be outlined based on published methods for similar bisindolylmaleimides.

A plausible synthetic route involves the reaction of two indole-derived fragments with a maleimide precursor. One common method is the reaction of an indole Grignard reagent with a di-substituted maleimide.

Experimental Protocol: Synthesis of a Bisindolylmaleimide Core

The following is a generalized protocol for the synthesis of a bisindolylmaleimide core, which is a key intermediate for this compound.

-

Preparation of Indolylmagnesium Bromide: To a solution of ethylmagnesium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., argon), a solution of indole (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 1 hour to form the indolylmagnesium bromide.

-

Coupling Reaction: The freshly prepared indolylmagnesium bromide solution is then added dropwise to a solution of 3-bromo-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione (1.0 eq) in anhydrous THF at 0°C. The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the bisindolylmaleimide core.

-

Side Chain Attachment: The final step involves the alkylation of the maleimide nitrogen with the appropriate side chain, N,N-dimethyl-1,3-propanediamine, typically via a nucleophilic substitution reaction, to yield this compound.

Biological Activity and Potency

This compound is a potent inhibitor of several PKC isozymes. Its inhibitory activity has been characterized using in vitro kinase assays.

| PKC Isozyme | IC₅₀ (nM) |

| PKCα | 9 |

| PKCβI | 28 |

| PKCβII | 31 |

| PKCγ | 37 |

| PKCε | 108 |

| Table 1: Inhibitory activity (IC₅₀) of this compound against various PKC isozymes.[7] |

This compound has demonstrated anti-inflammatory activity in vivo. When administered orally, it produced a dose-dependent inhibition of phorbol ester-induced paw edema in mice, with a minimum effective dose of 15 mg/kg.[4][5][6] It also selectively inhibited the secondary inflammation in a developing adjuvant arthritis model in rats.[4][6]

Mechanism of Action: PKC Inhibition and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of Protein Kinase C. PKC is a family of serine/threonine kinases that are critical components of intracellular signaling cascades.

T-Cell Activation Pathway

One of the key areas where PKC signaling is crucial is in T-cell activation. This compound, by inhibiting PKC, can modulate T-cell responses, which explains its anti-inflammatory and immunosuppressive potential.

Potential Off-Target Effects: MAP Kinase Pathway

While this compound is a selective PKC inhibitor, like many kinase inhibitors, it may have off-target effects. Some studies on the related compound Ro 31-8220 suggest potential interactions with the MAP kinase pathway.[8] Specifically, Ro 31-8220 has been shown to activate JNK in a PKC-independent manner.[8] This highlights the importance of careful interpretation of results when using such inhibitors.

Experimental Protocol: In Vitro Protein Kinase C Inhibition Assay

The following is a generalized protocol for determining the IC₅₀ of an inhibitor against PKC.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), a PKC substrate (e.g., histone H1 or a specific peptide substrate), ATP (containing a radioactive γ-³²P-ATP tracer), and the necessary cofactors for PKC activation (e.g., phosphatidylserine, diacylglycerol, and Ca²⁺).

-

Inhibitor Addition: The inhibitor, this compound, is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Enzyme Addition and Incubation: The reaction is initiated by the addition of purified PKC enzyme. The mixture is incubated at 30°C for a specific time (e.g., 10-15 minutes).

-

Reaction Termination and Measurement: The reaction is stopped by spotting the mixture onto phosphocellulose paper or by adding a stop solution. The phosphocellulose paper is washed to remove unincorporated ³²P-ATP. The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a valuable research tool and a significant milestone in the development of selective protein kinase inhibitors. Its discovery demonstrated that high selectivity for specific kinase families can be achieved, paving the way for the development of more targeted therapies. The synthetic strategies developed for this compound and related bisindolylmaleimides have been widely adopted in medicinal chemistry. Understanding its mechanism of action, including its potent inhibition of PKC and potential off-target effects, is crucial for its effective use in both basic research and drug discovery programs. This technical guide provides a foundational understanding of this important molecule for scientists and researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Ro 31-8830: An In-depth Technical Guide for Researchers

An Overview of Ro 31-8830, a Potent Protein Kinase C Inhibitor

This compound is a member of the bisindolylmaleimide class of compounds, which are potent and selective inhibitors of Protein Kinase C (PKC). Developed by Roche, this compound has been investigated for its potential therapeutic applications in inflammatory diseases and other conditions where PKC signaling plays a crucial role. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, details the experimental protocols used for its evaluation, and visualizes the key signaling pathways it modulates.

Structure-Activity Relationship (SAR) of Bisindolylmaleimide Analogs

The inhibitory potency and selectivity of this compound and related bisindolylmaleimide compounds are dictated by the nature of the substituents on the maleimide and indole moieties. The core bisindolylmaleimide structure mimics the diacylglycerol (DAG) binding site within the regulatory domain of PKC. Modifications to this core structure have been extensively explored to enhance potency and isoform selectivity.

Key Structural Features Influencing Activity:

-

The Maleimide Ring: This central ring is crucial for activity.

-

Indole Groups: The two indole rings are essential for high-affinity binding.

-

Substituents on the Indole Nitrogen: Modifications at this position can influence cell permeability and pharmacokinetic properties.

-

The Linker and Terminal Group: The nature of the side chain attached to the maleimide nitrogen significantly impacts isoform selectivity and potency. For instance, the methylation of the primary amine in the related compound Ro 31-8425 to produce this compound enhances its in vivo activity.[1]

Quantitative Analysis of PKC Inhibition

The following table summarizes the inhibitory activities of this compound and other relevant bisindolylmaleimide inhibitors against various PKC isoforms and other kinases. This data is essential for understanding the compound's potency and selectivity profile.

| Compound | PKCα (IC50, nM) | PKCβI (IC50, nM) | PKCβII (IC50, nM) | PKCγ (IC50, nM) | PKCε (IC50, nM) | Other Kinases (IC50) | Reference |

| This compound (Ro 32-0432) | 9 | 28 | 31 | 37 | 108 | - | [2] |

| Ro 31-8220 | 5 | - | - | - | 24 | PKA (>200-fold selective vs PKC), CaMKII (>3400-fold selective vs PKC) | [3] |

| Enzastaurin (LY317615) | 39 | 6 | - | 83 | 110 | - | [4] |

| Ruboxistaurin (LY333531) | - | 4.7 | 5.9 | - | - | >100-fold selective for PKCβ over other isoforms | [4] |

Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound and its analogs.

In Vitro Protein Kinase C Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of isolated PKC isoforms.

-

Principle: The assay measures the transfer of the γ-phosphate from radiolabeled ATP ([γ-32P]ATP) to a substrate peptide by the kinase.

-

Materials:

-

Purified recombinant human PKC isoforms (α, β, γ, δ, ε, ζ)

-

Substrate peptide (e.g., myelin basic protein or a synthetic peptide)

-

[γ-32P]ATP

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 100 µg/mL phosphatidylserine, 20 µg/mL diacylglycerol)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, substrate peptide, and the respective PKC isoform.

-

Add the test compound at various concentrations.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-15 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.

-

Cellular Protein Kinase C Activity Assay

This assay assesses the ability of a compound to inhibit PKC activity within a cellular context.

-

Principle: This method often involves stimulating cells with a PKC activator (e.g., a phorbol ester) and then measuring the phosphorylation of a known downstream PKC substrate.

-

Materials:

-

Cell line expressing the target PKC isoform (e.g., HEK293, NIH-3T3)

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Test compounds (e.g., this compound)

-

Lysis buffer

-

Antibodies specific for the phosphorylated and total forms of a PKC substrate (e.g., phospho-MARCKS, phospho-PKD)

-

Western blotting reagents and equipment

-

-

Procedure:

-

Culture cells to an appropriate confluency.

-

Pre-incubate the cells with various concentrations of the test compound for a specified time.

-

Stimulate the cells with a PKC activator (e.g., PMA) for a short period.

-

Lyse the cells and collect the protein lysates.

-

Perform Western blot analysis using antibodies against the phosphorylated and total forms of the target substrate.

-

Quantify the band intensities to determine the ratio of phosphorylated to total substrate.

-

Calculate the percentage of inhibition of substrate phosphorylation at each compound concentration to determine the cellular IC50 value.

-

In Vivo Phorbol Ester-Induced Paw Edema Model

This animal model is used to evaluate the anti-inflammatory effects of PKC inhibitors in vivo.

-

Principle: Topical application of a phorbol ester to the paw of a rodent induces a localized inflammatory response, characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity. A similar and commonly used alternative is the carrageenan-induced paw edema model.

-

Materials:

-

Rodents (e.g., mice or rats)

-

Phorbol 12-myristate 13-acetate (PMA) or Carrageenan

-

Test compound (e.g., this compound) formulated for oral or topical administration

-

Vehicle control

-

Parenteral saline

-

Plethysmometer or calipers for measuring paw volume/thickness

-

-

Procedure:

-

Acclimatize the animals to the experimental conditions.

-

Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage) at a specified time before the inflammatory challenge.

-

Measure the initial paw volume or thickness.

-

Induce inflammation by injecting a solution of carrageenan (e.g., 1% in saline) into the subplantar region of the right hind paw.

-

Measure the paw volume or thickness at various time points after the injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

-

Determine the dose-dependent effect of the compound on inflammation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the T-cell activation signaling pathway modulated by PKC and a typical experimental workflow for evaluating PKC inhibitors.

Caption: T-Cell Receptor signaling cascade leading to PKC activation and downstream effects.

Caption: Experimental workflow for the evaluation of PKC inhibitors.

Conclusion

This compound and its analogs represent a significant class of PKC inhibitors with therapeutic potential. The structure-activity relationships within the bisindolylmaleimide series highlight the importance of specific structural modifications in achieving high potency and isoform selectivity. The experimental protocols detailed in this guide provide a framework for the robust evaluation of novel PKC inhibitors. The visualization of the T-cell activation pathway underscores the mechanism by which these compounds can exert their immunomodulatory effects. This technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of the science behind this compound.

References

A Comparative Analysis of Kinase Inhibitors: Ro 31-8830 and Staurosporine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of two pivotal kinase inhibitors, Ro 31-8830 and staurosporine. While both molecules have significantly contributed to our understanding of cellular signaling, they possess fundamentally different kinase selectivity profiles. Staurosporine, a natural product, is a potent but non-selective inhibitor of a wide array of protein kinases. In contrast, this compound, a synthetic derivative of staurosporine, was specifically designed as a potent and selective inhibitor of Protein Kinase C (PKC). This document will delve into their mechanisms of action, target specificities, and the downstream cellular consequences of their inhibitory activities. Quantitative data on their inhibitory concentrations are presented in structured tables for direct comparison. Detailed experimental methodologies for key assays are provided, and signaling pathways are illustrated using Graphviz diagrams to offer a clear visual representation of their distinct biological impacts.

Introduction

Protein kinases play a crucial role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is implicated in a multitude of diseases, making them prime targets for therapeutic intervention. Staurosporine, an indolocarbazole alkaloid isolated from Streptomyces staurosporeus, was one of the first potent kinase inhibitors discovered.[1] Its broad-spectrum activity against numerous kinases has made it an invaluable tool for studying phosphorylation-dependent signaling pathways and for inducing apoptosis in experimental settings.[2][3][4] However, its lack of selectivity limits its therapeutic potential and complicates the interpretation of experimental results.

To address the need for more specific inhibitors, this compound was developed as a selective inhibitor of the Protein Kinase C (PKC) family of serine/threonine kinases.[5][6] The PKC family is involved in a diverse range of cellular processes, including proliferation, differentiation, and apoptosis. The development of this compound and other bisindolylmaleimide derivatives, using staurosporine as a structural lead, marked a significant step forward in the quest for targeted kinase inhibitors.[5] This guide will elucidate the key differences between these two compounds, providing researchers with the necessary information to select the appropriate inhibitor for their experimental needs.

Mechanism of Action

Both staurosporine and this compound are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the transfer of the gamma-phosphate from ATP to the protein substrate. The high degree of conservation in the ATP-binding site across the kinome explains the broad-spectrum activity of staurosporine.[1] The modifications made to the staurosporine scaffold to create this compound introduced structural changes that confer its selectivity for the ATP-binding site of PKC isoforms over other kinases.[5]

Quantitative Data: Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and staurosporine against a range of protein kinases, highlighting their distinct selectivity profiles.

Table 1: Inhibitory Activity of this compound against Protein Kinases

| Kinase | IC50 (nM) |

| Protein Kinase C (PKC) | 8 - 80[7] |

| Protein Kinase A (PKA) | >5000 |

Note: this compound is over 60-fold less potent against PKA compared to PKC.[7]

Table 2: Inhibitory Activity of Staurosporine against a Panel of Protein Kinases

| Kinase | IC50 (nM) |

| Protein Kinase C (PKC) | 2.7 - 6[4][8] |

| Protein Kinase A (PKA) | 7 - 15[2][8] |

| p60v-src Tyrosine Protein Kinase | 6[2] |

| CaM Kinase II | 20[2] |

| c-Fgr | 2[8] |

| Phosphorylase Kinase | 3[8] |

| S6 Kinase | 5[4] |

| Myosin Light Chain Kinase (MLCK) | 21[4] |

| cdc2 | 9[4] |

| Lyn | 20[4] |

| Syk | 16[4] |

Signaling Pathways

The differential selectivity of this compound and staurosporine results in distinct effects on cellular signaling pathways. This compound primarily targets the PKC pathway, while staurosporine's broad activity impacts numerous signaling cascades.

This compound and the Protein Kinase C (PKC) Pathway

This compound's selective inhibition of PKC makes it a valuable tool for dissecting the role of this kinase family in specific cellular processes. For example, it has been shown to inhibit T-cell activation, a process heavily dependent on PKC signaling.[9]

Staurosporine's Broad-Spectrum Inhibition and Apoptosis Induction

Staurosporine's ability to inhibit a wide range of kinases leads to pleiotropic effects, most notably the induction of apoptosis. This occurs through both caspase-dependent and -independent pathways and involves the disruption of multiple survival signals.[3][10]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the IC50 value of an inhibitor against a purified kinase.

References

- 1. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Mechanism of staurosporine-induced apoptosis in murine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro 31-8830 for In Vitro Kinase Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Ro 31-8830, a potent and selective inhibitor of Protein Kinase C (PKC), for its application in in vitro kinase assays. This document outlines the compound's mechanism of action, presents its quantitative inhibitory data, and offers detailed experimental protocols for its use.

Introduction to this compound

This compound is a bisindolylmaleimide derivative that functions as a potent and selective inhibitor of the Protein Kinase C (PKC) family of enzymes.[1][2] Derived from the non-selective protein kinase inhibitor staurosporine, this compound has been developed as a tool compound to investigate the role of PKC in various signal transduction pathways.[2][3] It is recognized for its anti-inflammatory properties and its ability to inhibit T-cell mediated responses.[3][4] The compound is orally active and has been used in both in vitro and in vivo studies to probe PKC function.[4] this compound and its hydrochloride salt, Ro 32-0432, are often used interchangeably in research literature.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the kinase domain's active site on PKC enzymes.[3] This competitive inhibition prevents the phosphorylation of PKC substrates, thereby blocking downstream signaling events. The PKC family of serine/threonine kinases plays a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[3] By inhibiting PKC, this compound allows for the elucidation of the specific roles of these kinases in cellular signaling cascades.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound and its related compounds has been quantified against various PKC isozymes and other kinases. The following tables summarize the available data for easy comparison.

Table 1: In Vitro Inhibitory Potency of this compound and Related Compounds against Protein Kinase C

| Compound | Target | IC50 (nM) | Assay Conditions |

| This compound and related bis-indolylmaleimides | Isolated Brain PKC | 8 - 80 | Not specified |

| This compound and related bis-indolylmaleimides | PKC-mediated protein phosphorylation in platelets | 250 - 4400 | Cellular assay |

| Ro 32-0432 (hydrochloride salt of this compound) | PKCα | 9 | Not specified |

| Ro 32-0432 (hydrochloride salt of this compound) | PKCβI | 28 | Not specified |

| Ro 32-0432 (hydrochloride salt of this compound) | PKCβII | 31 | Not specified |

| Ro 32-0432 (hydrochloride salt of this compound) | PKCγ | 37 | Not specified |

| Ro 32-0432 (hydrochloride salt of this compound) | PKCε | 108 | Not specified |

| Ro 31-8220 | Mitogen-induced IL-2 production | 80 | Cellular assay |

| Ro 31-8220 | IL-2-dependent T lymphoblast proliferation | 350 | Cellular assay |

Table 2: Selectivity Profile of this compound and a Related Compound

| Compound | Off-Target Kinase | Selectivity |

| This compound and related bis-indolylmaleimides | Protein Kinase A (PKA) | > 60-fold less potent against PKA |

| Ro 31-8425 | cAMP-dependent protein kinase | 350-fold selectivity for PKC over this kinase[4] |

Signaling Pathways and Experimental Workflows

To visually represent the context in which this compound is utilized, the following diagrams illustrate the canonical PKC signaling pathway and a general workflow for an in vitro kinase assay.

Caption: Canonical Protein Kinase C (PKC) signaling pathway.

Caption: General workflow for an in vitro kinase assay to determine IC50.

Experimental Protocols

Two detailed methodologies for conducting in vitro kinase assays with this compound are provided below. The first is a non-radioactive, ELISA-based method adapted from a commercially available kit, and the second is a traditional radioactive assay format.

Non-Radioactive In Vitro PKC Kinase Assay (ELISA-based)

This protocol is adapted from the principles of the Abcam PKC Kinase Activity Assay Kit (ab139437), which utilizes a similar inhibitor in its validation.

1. Materials and Reagents:

-

PKC Substrate Microtiter Plate: 96-well plate pre-coated with a PKC-specific peptide substrate.

-

Active PKC Enzyme: Purified, active PKC isozyme of interest.

-

This compound: Prepare a stock solution in DMSO and create serial dilutions.

-

Kinase Assay Dilution Buffer.

-

ATP Solution.

-

PKC Phosphospecific Substrate Antibody: An antibody that specifically recognizes the phosphorylated substrate.

-

Anti-Rabbit IgG:HRP Conjugate: Horseradish peroxidase-conjugated secondary antibody.

-

TMB Substrate: For colorimetric detection.

-

Stop Solution: e.g., 2N Sulfuric Acid.

-

Wash Buffer: e.g., PBS with 0.05% Tween-20.

-

Microplate Reader: Capable of measuring absorbance at 450 nm.

2. Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the active PKC enzyme to the desired concentration in Kinase Assay Dilution Buffer. Prepare a serial dilution of this compound in the same buffer, including a vehicle control (DMSO).

-

Assay Setup: To the wells of the PKC Substrate Microtiter Plate, add the diluted this compound or vehicle control. Then, add the diluted active PKC enzyme to each well.

-

Reaction Initiation: Start the kinase reaction by adding the ATP solution to each well.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-90 minutes) to allow for substrate phosphorylation.

-

Washing: Aspirate the contents of the wells and wash several times with Wash Buffer.

-

Primary Antibody Incubation: Add the PKC Phosphospecific Substrate Antibody to each well and incubate at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add the Anti-Rabbit IgG:HRP Conjugate to each well and incubate.

-

Washing: Repeat the washing step.

-

Signal Development: Add TMB Substrate to each well and incubate in the dark until sufficient color develops.

-

Stopping the Reaction: Add Stop Solution to each well.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Plot the absorbance against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioactive In Vitro PKC Kinase Assay ([γ-³²P]ATP-based)

This is a classic method for measuring kinase activity.[5]

1. Materials and Reagents:

-

Purified Active PKC Enzyme.

-

PKC Substrate: e.g., Myelin Basic Protein (MBP) or a specific peptide substrate.

-

This compound: Prepare a stock solution in DMSO and create serial dilutions.

-

Kinase Reaction Buffer: Containing HEPES, MgCl₂, DTT, and activators like CaCl₂, phosphatidylserine, and diacylglycerol.

-

[γ-³²P]ATP: Radiolabeled ATP.

-

Cold ATP.

-

Stop Solution: e.g., Phosphoric acid or EDTA.

-

P81 Phosphocellulose Paper or SDS-PAGE reagents.

-

Scintillation Counter or Phosphorimager.

2. Procedure:

-

Reaction Mix Preparation: In a microcentrifuge tube, prepare a reaction mix containing Kinase Reaction Buffer, the PKC substrate, and the desired concentration of this compound or vehicle control.

-

Enzyme Addition: Add the purified active PKC enzyme to the reaction mix.

-

Reaction Initiation: Start the reaction by adding a mixture of [γ-³²P]ATP and cold ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding Stop Solution or by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Separation of Phosphorylated Substrate:

-

P81 Paper Method: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

SDS-PAGE Method: Add SDS-PAGE sample buffer to the reaction, boil, and run the samples on a polyacrylamide gel.

-

-

Detection and Quantification:

-

P81 Paper Method: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

SDS-PAGE Method: Dry the gel and expose it to a phosphor screen or autoradiography film. Quantify the band intensity corresponding to the phosphorylated substrate.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for the investigation of PKC-mediated signaling pathways. Its potency and selectivity make it suitable for a range of in vitro kinase assays. The experimental protocols provided in this guide offer robust methods for characterizing the inhibitory activity of this compound and similar compounds, thereby facilitating research and drug development efforts targeting the Protein Kinase C family.

References

A Technical Guide to the Anti-inflammatory Properties of Ro 31-8830

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-8830, a potent and selective inhibitor of protein kinase C (PKC), has demonstrated significant anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, efficacy in various inflammatory models, and the experimental methodologies used in its evaluation. The information is intended to serve as a detailed resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. Protein kinase C (PKC) is a family of serine/threonine kinases that plays a pivotal role in signal transduction pathways governing cellular proliferation, differentiation, and inflammatory responses. The development of selective PKC inhibitors, such as this compound, represents a promising therapeutic strategy for a range of inflammatory and autoimmune disorders. This compound is an orally active compound that has shown efficacy in animal models of inflammation, suggesting its potential for clinical development.[1][2]

Mechanism of Action: Inhibition of Protein Kinase C

This compound exerts its anti-inflammatory effects primarily through the potent and selective inhibition of protein kinase C.[1][2] PKC isoenzymes are key regulators of T-cell activation and the production of pro-inflammatory cytokines. By inhibiting PKC, this compound can modulate downstream signaling cascades that are critical for the inflammatory response.

Signaling Pathways

The inhibition of PKC by this compound is expected to impact several downstream signaling pathways implicated in inflammation, including the Mitogen-Activated Protein Kinase (MAPK) pathway and the activation of transcription factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappaB (NF-κB). These transcription factors are crucial for the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines and enzymes like collagenase.

Figure 1: Proposed signaling pathway of this compound's anti-inflammatory action.

Quantitative Data on In Vitro and In Vivo Efficacy

The anti-inflammatory potential of this compound has been quantified in several key studies. The following tables summarize the available data.

Table 1: In Vitro PKC Inhibition

| Parameter | Value | Source |

| IC₅₀ for isolated brain PKC | 8-80 nM | [3] |

Table 2: In Vivo Anti-inflammatory Activity

| Animal Model | Parameter | Effective Dose | Source |

| Phorbol ester-induced paw edema in mice | Minimum Effective Dose (oral) | 15 mg/kg | [2] |

| Developing adjuvant arthritis in rats | - | Orally active | [2] |

Detailed Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. While the full, detailed protocols from the original publications are not publicly available in their entirety, this section outlines the general methodologies for the key experiments cited.

In Vitro Protein Kinase C Inhibition Assay

-

Objective: To determine the concentration of this compound required to inhibit 50% of PKC activity (IC₅₀).

-

General Protocol:

-

Enzyme Source: Isolated brain PKC is commonly used.[3]

-

Substrate: A synthetic peptide or protein substrate for PKC is utilized.

-

Reaction: The kinase reaction is initiated by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP) to a mixture containing the PKC enzyme, substrate, and varying concentrations of this compound.

-

Detection: The incorporation of the radiolabeled phosphate into the substrate is measured, typically by scintillation counting after separation of the phosphorylated substrate from the free ATP.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC₅₀ value is determined by non-linear regression analysis.

-

Figure 2: Workflow for a typical in vitro PKC inhibition assay.

Phorbol Ester-Induced Paw Edema in Mice

-

Objective: To assess the in vivo anti-inflammatory effect of orally administered this compound.

-

General Protocol:

-

Animals: Male CD-1 mice are a commonly used strain.

-

Induction of Edema: A phorbol ester, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the mouse ear or injected into the paw to induce a localized inflammatory response.

-

Treatment: this compound is administered orally at various doses prior to the induction of edema. A vehicle control group receives the solvent used to dissolve the compound.

-

Measurement of Edema: The thickness or volume of the ear or paw is measured at specific time points after TPA application using a caliper or plethysmometer.

-

Data Analysis: The percentage of inhibition of edema by this compound is calculated by comparing the swelling in the treated groups to the vehicle control group.

-

Figure 3: Experimental workflow for the phorbol ester-induced paw edema model.

Adjuvant-Induced Arthritis in Rats

-

Objective: To evaluate the therapeutic potential of this compound in a model of chronic, T-cell-mediated autoimmune arthritis.

-

General Protocol:

-

Animals: Lewis or Sprague-Dawley rats are commonly used strains susceptible to this model.

-

Induction of Arthritis: A single intradermal injection of Freund's Complete Adjuvant (FCA), containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum suspended in mineral oil, is administered into the footpad or base of the tail.

-

Treatment: this compound is administered orally on a prophylactic (starting from the day of adjuvant injection) or therapeutic (starting after the onset of clinical signs) regimen.

-

Assessment of Arthritis: The severity of arthritis is monitored over several weeks by measuring paw volume, and scoring clinical signs of inflammation (erythema, swelling) in the joints. Body weight is also monitored as an indicator of systemic inflammation.

-

Data Analysis: The arthritic score and paw volume in the this compound-treated groups are compared to the vehicle-treated control group.

-

Figure 4: Experimental workflow for the adjuvant-induced arthritis model.

Future Directions and Conclusion

This compound has demonstrated compelling anti-inflammatory activity in preclinical models, primarily through its potent inhibition of protein kinase C. The available data suggest its potential as a therapeutic agent for inflammatory and autoimmune diseases. However, further research is warranted to fully elucidate its mechanism of action. Specifically, detailed studies are needed to quantify the effects of this compound on the MAPK, AP-1, and NF-κB signaling pathways and to measure its impact on the production of key pro-inflammatory mediators such as TNF-α, IL-1β, and collagenase in relevant cell types. Such studies will provide a more complete understanding of the molecular pharmacology of this compound and will be crucial for guiding its further development as a novel anti-inflammatory drug.

References

- 1. Collagenase (Collagen Degradation/Zymography) Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

- 2. Inhibition of MAP Kinase Kinase Causes Morphological Reversion and Dissociation between Soft Agar Growth and in Vivo Tumorigenesis in Angiosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation and Control of AP-1 Binding Activity in Embryotoxicity | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Early Research of Bisindolylmaleimide Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of bisindolylmaleimides as potent and selective inhibitors of Protein Kinase C (PKC) marked a significant milestone in cellular signaling research and drug development. Emerging from the shadow of the potent but non-selective natural product staurosporine, these synthetic compounds provided researchers with invaluable tools to dissect the intricate roles of PKC isoforms in various physiological and pathological processes. This technical guide delves into the foundational research that established bisindolylmaleimides as a critical class of kinase inhibitors, focusing on their discovery, mechanism of action, and the early structure-activity relationships that paved the way for future therapeutic candidates.

From a Non-Selective Precursor to Selective Probes: The Genesis of Bisindolylmaleimides

The journey into bisindolylmaleimide inhibitors began with staurosporine, an indolocarbazole alkaloid first isolated from Streptomyces staurosporeus. Staurosporine was identified as a potent inhibitor of PKC with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[1] However, its utility as a specific probe for PKC was severely limited by its lack of selectivity, as it inhibited a broad spectrum of other protein kinases.[1]

This promiscuity prompted a systematic effort to design more selective PKC inhibitors. Structure-activity relationship studies on staurosporine identified the bisindolylmaleimide core as the key pharmacophore responsible for high-potency kinase inhibition.[1] Early synthetic efforts, dating back to the work of Steglich et al. in 1980 who first described the synthesis of a bisindolylmaleimide from the slime mould Arcyria denudate, laid the groundwork for medicinal chemists. By strategically modifying the staurosporine structure—specifically by removing the carbohydrate moiety and introducing substitutions on the indole nitrogen atoms—researchers successfully engineered a new class of compounds with significantly improved selectivity for PKC.[1] This logical progression led to the development of pioneering compounds like GF 109203X and Ro 31-8220.

Mechanism of Action: Competitive ATP Inhibition

Early mechanistic studies revealed that bisindolylmaleimides exert their inhibitory effects by competing with ATP for its binding site within the catalytic domain of PKC.[1][2] This competitive inhibition mechanism was a key finding, as it explained their potent activity and provided a basis for further rational drug design. The Ki value for GF 109203X, for instance, was determined to be approximately 14 nM with respect to ATP.[1] This mode of action is shared with their precursor, staurosporine, but the structural modifications of the bisindolylmaleimides conferred greater selectivity for the ATP-binding pocket of PKC isoforms over other kinases.[2]

Quantitative Data on Early Bisindolylmaleimide Inhibitors

The initial research yielded several key compounds, most notably GF 109203X (also known as Bisindolylmaleimide I) and Ro 31-8220 (Bisindolylmaleimide IX). Their inhibitory potency against various PKC isozymes and other kinases was extensively characterized.

Table 1: In Vitro Inhibitory Potency of GF 109203X (Bisindolylmaleimide I)

| Kinase Target | IC50 (nM) | Species/Source | Reference |

| PKC (mixed isoforms) | 10 - 20 | Rat Brain | [3] |

| PKC-α | 20 | N/A | [3] |

| PKC-βI | 17 | N/A | [3] |

| PKC-βII | 16 | N/A | [3] |

| PKC-γ | 20 | N/A | [3] |

| PKA | > 10,000 | N/A | [2] |

| EGFR Kinase | > 10,000 | N/A | [3] |

| PDGFR Kinase | > 10,000 | N/A | [3] |

Table 2: In Vitro Inhibitory Potency of Ro 31-8220 (Bisindolylmaleimide IX)

| Kinase Target | IC50 / Ki (nM) | Species/Source | Reference |

| PKC (mixed isoforms) | Ki = 3 | N/A | [2] |

| PKC-α | IC50 = 5 | N/A | [4] |

| PKC-βI | IC50 = 24 | N/A | [4] |

| PKC-βII | IC50 = 14 | N/A | [4] |

| PKC-γ | IC50 = 27 | N/A | [4] |

| PKC-ε | IC50 = 24 | N/A | [4] |

| PKA | High concentration inhibition | N/A | [2] |

| GSK3β | IC50 = 38 | Sf21 cells | [4] |

| MSK1 | IC50 = 8 | Sf9 cells | [4] |

Key Signaling Pathway: The Protein Kinase C Cascade

PKC enzymes are crucial nodes in signal transduction, responding to second messengers like diacylglycerol (DAG) and intracellular calcium. Upon activation, PKC translocates from the cytosol to the plasma membrane and phosphorylates a multitude of substrate proteins on their serine or threonine residues. This phosphorylation cascade regulates a vast array of cellular processes, including proliferation, differentiation, apoptosis, and secretion. The development of bisindolylmaleimides provided a way to block this cascade at a critical juncture, allowing researchers to elucidate the specific downstream effects of PKC activation.

References

- 1. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of protein kinase C. 2. Substituted bisindolylmaleimides with improved potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for Ro 31-8830 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8830 is a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2] As a derivative of staurosporine, this compound exhibits greater selectivity for PKC isozymes, making it a valuable tool for dissecting PKC-dependent signaling pathways in cell culture models.[2] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability and protein phosphorylation, along with quantitative data on its inhibitory activity.

Data Presentation

Table 1: Inhibitory Activity of this compound against PKC Isozymes

| PKC Isozyme | IC₅₀ (nM) |

| α (alpha) | 9 |

| βI (beta I) | 28 |

| βII (beta II) | 31 |

| γ (gamma) | 37 |

| ε (epsilon) | 108 |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the PKC isozyme activity in vitro.

Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Duration | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 24 hours | ~30 µM for a similar compound (Steviol glycoside)[3] |

| 48 hours | ~24 µM for a similar compound (Steviol glycoside)[3] | ||

| Jurkat | T-cell Leukemia | 24 hours | 12.86 µM (for Artesunate)[4] |

| 48 hours | 5.41 µM (for Artesunate)[4] | ||

| HL-60 | Promyelocytic Leukemia | Not Specified | ~5 µM (for rECP)[5] |

| U937 | Histiocytic Lymphoma | 48 hours | IC₅₀ value determined for other compounds[6] |

Signaling Pathways and Experimental Workflows

PKC Signaling Pathway Inhibition by this compound

References

Application Notes and Protocols for In Vivo Administration of Ro 31-8830 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8830 is a potent and selective inhibitor of protein kinase C (PKC), an enzyme family crucial in mediating a wide array of cellular signal transduction pathways. As an orally active compound, this compound has demonstrated significant anti-inflammatory properties in preclinical studies, making it a valuable tool for investigating the role of PKC in various pathological conditions, particularly those with an inflammatory component. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of inflammation, along with data presentation and visualization of the relevant signaling pathways.

Data Presentation

In Vivo Efficacy of this compound in a Phorbol Ester-Induced Paw Edema Mouse Model

| Mouse Strain | Administration Route | Vehicle | Dose (mg/kg) | Efficacy Readout | Result | Reference |

| Not Specified | Oral | Not Specified | 15 | Inhibition of paw edema | Minimum effective dose | [1] |

Experimental Protocols

Phorbol Ester-Induced Paw Edema Model

This model is used to assess the efficacy of anti-inflammatory compounds. Phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), are potent activators of Protein Kinase C (PKC), leading to a localized inflammatory response characterized by edema.

Materials:

-

This compound

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

Vehicle for this compound (e.g., 0.5% Carboxymethyl cellulose (CMC) in sterile water)

-

Solvent for TPA (e.g., Acetone)

-

Male ICR mice (or other suitable strain), 6-8 weeks old

-

Oral gavage needles

-

Plethysmometer or calipers

Procedure:

-

Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Preparation of this compound Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 0.5% CMC). Sonication may be required to ensure uniform suspension. Prepare different concentrations for a dose-response study (e.g., 5, 15, 30 mg/kg).

-

This compound Administration: Administer the prepared this compound suspension or vehicle control to the mice via oral gavage. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

-

Induction of Paw Edema: One hour after the administration of this compound, induce inflammation by injecting a solution of TPA (e.g., 2.5 µg in 20 µL of acetone) into the subplantar region of the right hind paw of each mouse. The left hind paw can be injected with the vehicle (acetone) as a control.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before TPA injection) and at various time points after TPA injection (e.g., 1, 2, 4, 6, and 24 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group. Plot a dose-response curve to determine the ED50 (the dose that produces 50% of the maximal effect).

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis, characterized by chronic inflammation, synovitis, and joint destruction.

Materials:

-

This compound

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

DBA/1 mice (or other susceptible strain), 8-10 weeks old

-

Vehicle for this compound (e.g., 0.5% CMC)

-

Oral gavage needles

-

Calipers for scoring arthritis severity

Procedure:

-

Induction of Arthritis:

-

On day 0, immunize mice intradermally at the base of the tail with 100 µg of type II collagen emulsified in CFA.

-

On day 21, boost the mice with a second intradermal injection of 100 µg of type II collagen emulsified in IFA.

-

-

This compound Administration:

-

Begin oral administration of this compound or vehicle control at the first signs of arthritis (typically around day 24-28) or prophylactically starting from the day of the booster immunization.

-

Administer the compound daily or as determined by pharmacokinetic studies.

-

-

Assessment of Arthritis:

-

Monitor the mice daily for the onset and severity of arthritis.

-

Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

-

Measure paw thickness using calipers.

-

-

Histological Analysis: At the end of the study, euthanize the mice and collect the joints for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

-

Data Analysis: Compare the mean arthritis scores, paw thickness, and histological scores between the this compound-treated groups and the vehicle control group.

Mandatory Visualizations

Signaling Pathway of Phorbol Ester-Induced Inflammation and its Inhibition by this compound

Caption: PKC-NFκB signaling in inflammation and its inhibition by this compound.

Experimental Workflow for Phorbol Ester-Induced Paw Edema Model

Caption: Workflow for evaluating this compound in a mouse paw edema model.

Logical Relationship of this compound's Mechanism of Action

Caption: Mechanism of action cascade for this compound's anti-inflammatory effects.

References

Application Notes and Protocols: Ro 31-8830 in the Phorbol Ester-Induced Paw Edema Model

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ro 31-8830 is a potent and selective inhibitor of Protein Kinase C (PKC), demonstrating oral activity and significant anti-inflammatory properties.[1] This document provides detailed application notes and protocols for the use of this compound in the phorbol ester-induced paw edema model, a common in vivo assay for evaluating the efficacy of anti-inflammatory compounds, particularly those targeting the PKC signaling pathway. Phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), are potent activators of PKC and induce a localized inflammatory response characterized by edema.[1]

Mechanism of Action:

Phorbol esters like TPA mimic the action of diacylglycerol (DAG), an endogenous activator of PKC. Activation of PKC triggers a downstream signaling cascade involving the activation of Mitogen-Activated Protein Kinases (MAPK), such as Extracellular signal-regulated kinase (ERK). This cascade ultimately leads to the activation of transcription factors like AP-1, which upregulate the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2). Increased COX-2 expression results in the production of prostaglandins (e.g., PGE2), which are key mediators of inflammation and edema. This compound, by selectively inhibiting PKC, can effectively block this inflammatory cascade.

Data Presentation

Table 1: Representative Dose-Response of this compound in Phorbol Ester-Induced Paw Edema in Mice

| Dose of this compound (mg/kg, p.o.) | Mean Paw Edema Inhibition (%) |

| 5 | ~15% |

| 15 | ~40% (Minimum Effective Dose)[1] |

| 30 | ~65% |

| 50 | ~80% |

Note: The data presented in this table is illustrative and based on the reported minimum effective dose and typical dose-response curves for PKC inhibitors in this model. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

1. Phorbol Ester-Induced Paw Edema in Mice

This protocol describes a method for inducing acute inflammation in the mouse paw using the phorbol ester TPA.

-

Materials:

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

Acetone (HPLC grade)

-

Saline (sterile, 0.9% NaCl)

-

Male or female mice (e.g., Swiss Albino, BALB/c), 6-8 weeks old

-

Plethysmometer or digital calipers

-

Microsyringes (100 µL capacity)

-

-

Procedure:

-

Preparation of TPA Solution: Prepare a stock solution of TPA in acetone. A typical concentration for inducing inflammation is 2.5 µg per 10 µL.

-

Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or the thickness with digital calipers.

-

Induction of Edema: Administer a subplantar injection of 20 µL of the TPA solution into the right hind paw of each mouse. The left hind paw can be injected with 20 µL of saline to serve as a control.

-

Edema Measurement: Measure the paw volume or thickness at regular intervals after TPA injection (e.g., 1, 2, 4, and 6 hours). The peak edema is typically observed between 4 and 6 hours.

-

Calculation of Edema: The degree of edema is calculated as the difference between the paw volume/thickness at a given time point and the initial baseline measurement. The percentage of inhibition by a test compound is calculated as: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

-

2. Administration of this compound

This protocol outlines the oral administration of this compound to mice prior to the induction of paw edema.

-

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose (CMC) in water, or corn oil)

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes

-

-

Procedure:

-

Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 5, 15, 30, 50 mg/kg). Sonication may be required to achieve a uniform suspension.

-

Animal Dosing: Administer the this compound suspension or vehicle control to the mice via oral gavage. A typical administration volume for mice is 10 mL/kg.

-

Timing of Administration: Administer this compound approximately 60 minutes before the subplantar injection of TPA. This allows for sufficient time for oral absorption and distribution of the compound.

-

Visualizations

Caption: Signaling pathway of phorbol ester-induced inflammation.

Caption: Experimental workflow for evaluating this compound.

References

Application of Ro 31-8830 in the Adjuvant-Induced Arthritis (AIA) Rat Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive cartilage and bone destruction. The adjuvant-induced arthritis (AIA) model in rats is a widely utilized preclinical model that mimics many pathological features of human RA, making it a valuable tool for the evaluation of novel therapeutic agents. Ro 31-8830 is a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes crucial for signal transduction pathways that regulate immune cell activation and inflammatory responses. This document provides detailed application notes and protocols for the use of this compound in the rat AIA model.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting Protein Kinase C (PKC). PKC plays a pivotal role in T-cell activation, a key event in the pathogenesis of RA.[1] By blocking PKC, this compound can interfere with the downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the subsequent inflammatory response in the joints. The agent has been shown to selectively inhibit the secondary inflammation in a developing adjuvant arthritis model in the rat.[1]

Caption: Simplified signaling pathway of this compound in T-cell activation.

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats

This protocol describes the induction and assessment of arthritis in rats.

Materials:

-

Male Lewis rats (6-8 weeks old)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 10 mg/mL)

-

25-27 gauge needles and 1 mL syringes

-

Plethysmometer or digital calipers

-

Anesthesia (e.g., isoflurane)

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Acclimatization: House animals in a controlled environment for at least one week before the experiment.

-

Induction of Arthritis (Day 0):

-

Thoroughly resuspend the CFA by vortexing or sonication.

-

Anesthetize the rats.

-

Inject 0.1 mL of the CFA emulsion intradermally into the plantar surface of the right hind paw.

-

-

Grouping and Treatment:

-

Randomly divide the animals into the following groups (n=8-10 per group):

-

Group 1: Normal Control: No CFA injection, receives vehicle.

-

Group 2: Arthritis Control: CFA injection, receives vehicle.

-

Group 3: this compound Treatment: CFA injection, receives this compound (e.g., 15 mg/kg, orally, once daily).

-

Group 4: Positive Control: CFA injection, receives a standard anti-arthritic drug (e.g., Indomethacin 1 mg/kg, orally).

-

-

Begin treatment on day 0 (prophylactic) or after the onset of secondary inflammation (therapeutic, around day 10-12).

-

-

Clinical Assessment:

-

Paw Volume: Measure the volume of both hind paws using a plethysmometer on alternate days from day 0 to day 21. The percentage inhibition of edema can be calculated.

-

Arthritis Score: Score the severity of arthritis in all four paws based on a scale of 0-4 for each paw (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = gross deformity and ankylosis). The maximum score per animal is 16.

-

Body Weight: Record the body weight of each animal every three days.

-

-

Termination and Sample Collection (Day 21):

-

Euthanize the animals.

-

Collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

-

Collect hind paws for histopathological examination and radiological analysis.

-

Caption: Experimental workflow for the adjuvant-induced arthritis rat model.

Data Presentation

The following tables present representative data that would be expected from a study evaluating this compound in the AIA rat model.

Table 1: Effect of this compound on Paw Volume in Adjuvant-Induced Arthritic Rats

| Treatment Group | Day 0 (mL) | Day 7 (mL) | Day 14 (mL) | Day 21 (mL) | % Inhibition (Day 21) |

| Normal Control | 1.20 ± 0.05 | 1.22 ± 0.06 | 1.25 ± 0.05 | 1.28 ± 0.07 | - |

| Arthritis Control | 1.21 ± 0.06 | 1.85 ± 0.12 | 2.50 ± 0.18 | 2.85 ± 0.21 | 0% |

| This compound (15 mg/kg) | 1.19 ± 0.05 | 1.50 ± 0.09 | 1.80 ± 0.11 | 1.95 ± 0.13 | 57.1% |

| Indomethacin (1 mg/kg) | 1.22 ± 0.07 | 1.45 ± 0.08 | 1.70 ± 0.10 | 1.80 ± 0.11 | 66.7% |

*Data are expressed as Mean ± SEM. **p<0.001 compared to Arthritis Control.

Table 2: Effect of this compound on Arthritis Score in Adjuvant-Induced Arthritic Rats

| Treatment Group | Day 7 | Day 14 | Day 21 |

| Normal Control | 0.00 ± 0.00 | 0.00 ± 0.00 | 0.00 ± 0.00 |

| Arthritis Control | 2.50 ± 0.45 | 8.75 ± 0.85 | 12.50 ± 1.10 |

| This compound (15 mg/kg) | 1.25 ± 0.30** | 4.50 ± 0.60 | 6.75 ± 0.70 |

| Indomethacin (1 mg/kg) | 1.00 ± 0.25 | 3.75 ± 0.50 | 5.50 ± 0.65*** |

*Data are expressed as Mean ± SEM. **p<0.01, **p<0.001 compared to Arthritis Control.

Table 3: Effect of this compound on Serum Cytokine Levels in Adjuvant-Induced Arthritic Rats

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Normal Control | 25.5 ± 3.2 | 15.8 ± 2.1 | 30.2 ± 3.5 |

| Arthritis Control | 150.8 ± 12.5 | 95.3 ± 8.9 | 180.5 ± 15.2 |

| This compound (15 mg/kg) | 75.2 ± 7.8 | 48.6 ± 5.5 | 95.7 ± 9.8 |

| Indomethacin (1 mg/kg) | 65.4 ± 6.9 | 42.1 ± 4.8 | 85.3 ± 8.9 |

*Data are expressed as Mean ± SEM. **p<0.001 compared to Arthritis Control.

Concluding Remarks

The protein kinase C inhibitor, this compound, demonstrates significant anti-inflammatory and anti-arthritic potential in the adjuvant-induced arthritis rat model. Its mechanism of action, targeting a key signaling node in immune cell activation, makes it a compelling candidate for further investigation in the context of rheumatoid arthritis and other T-cell-mediated autoimmune diseases.[1] The protocols and representative data provided herein offer a framework for researchers to design and execute studies to evaluate the efficacy of this compound and other PKC inhibitors.

References

Application Notes and Protocols for Ro 31-8830 in Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ro 31-8830, a potent and selective inhibitor of Protein Kinase C (PKC), in platelet aggregation assays. This document includes detailed protocols, data interpretation guidelines, and visual representations of the underlying signaling pathways and experimental procedures.

Introduction